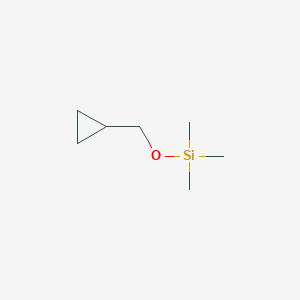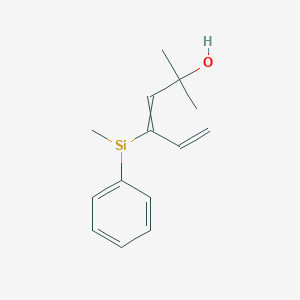
CID 78067062
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78067062 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of CID 78067062 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The initial reaction products are then transformed into intermediates through processes such as oxidation, reduction, or substitution.
Final Synthesis: The intermediates are further reacted to form the final compound, this compound. This step may involve purification techniques to ensure the compound’s purity.
Industrial production methods for this compound are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often utilize advanced technologies and equipment to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
CID 78067062 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Applications De Recherche Scientifique
CID 78067062 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of CID 78067062 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
CID 78067062 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in pain relief and anti-inflammatory treatments.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Compared to these compounds, this compound may exhibit distinct chemical properties and biological activities, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C14H19OSi |
|---|---|
Poids moléculaire |
231.38 g/mol |
InChI |
InChI=1S/C14H19OSi/c1-5-12(11-14(2,3)15)16(4)13-9-7-6-8-10-13/h5-11,15H,1H2,2-4H3 |
Clé InChI |
UHPCZYKWVLVTIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C(C=C)[Si](C)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
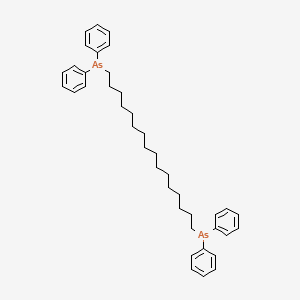
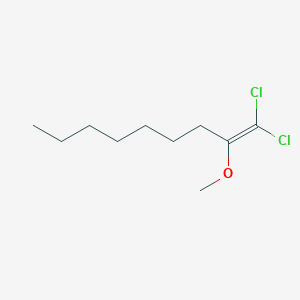
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
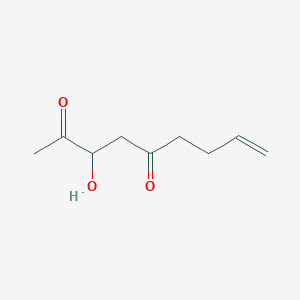
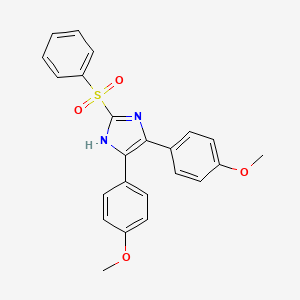
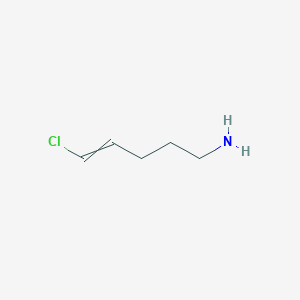
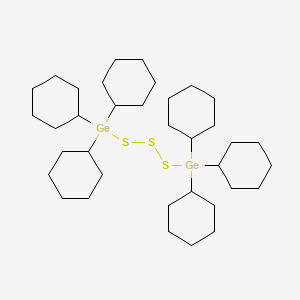
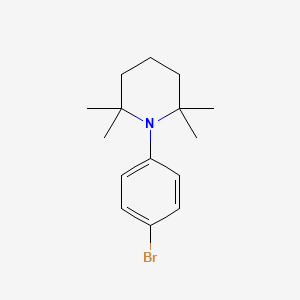
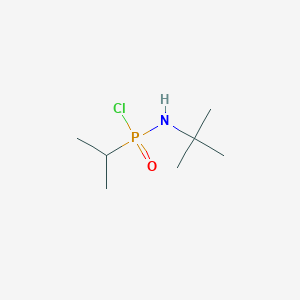
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
